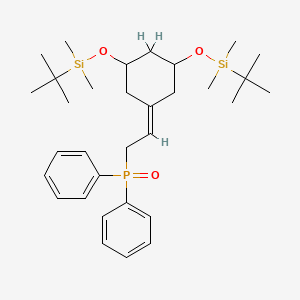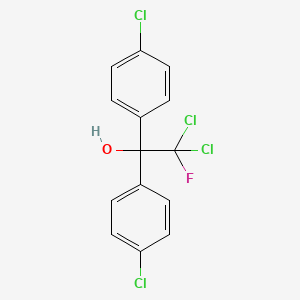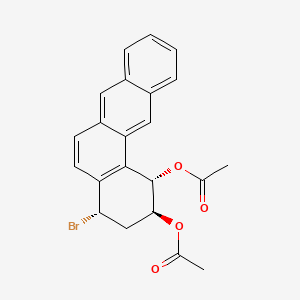
(2-((3R,5R)-3,5-bis((tert-butyldimethylsilyl)oxy)cyclohexylidene) ethyl)diphenylphosphine oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2-((3R,5R)-3,5-bis((tert-butyldimethylsilyl)oxy)cyclohexylidene) ethyl)diphenylphosphine oxide is a complex organic molecule that features a cyclohexylidene core substituted with tert-butyldimethylsilyl groups and a diphenylphosphine oxide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-((3R,5R)-3,5-bis((tert-butyldimethylsilyl)oxy)cyclohexylidene) ethyl)diphenylphosphine oxide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Cyclohexylidene Core: The cyclohexylidene core is synthesized through a series of reactions involving cyclohexanone derivatives
Attachment of the Diphenylphosphine Oxide Moiety: The diphenylphosphine oxide group is introduced via a coupling reaction using diphenylphosphine and an appropriate oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphine oxide moiety, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can target the cyclohexylidene core, potentially converting it to a more saturated form.
Substitution: The tert-butyldimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like tetrabutylammonium fluoride can be used to remove tert-butyldimethylsilyl groups.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphine moiety yields phosphine oxides, while reduction of the cyclohexylidene core results in more saturated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to stabilize metal complexes and facilitate various catalytic processes.
Biology
In biological research, the compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry
In the industrial sector, the compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to impart unique physical and chemical properties.
Mecanismo De Acción
The mechanism of action of (2-((3R,5R)-3,5-bis((tert-butyldimethylsilyl)oxy)cyclohexylidene) ethyl)diphenylphosphine oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by forming stable complexes, thereby influencing various biochemical pathways. The specific pathways involved depend on the context of its application, whether in catalysis, biological research, or medicinal chemistry.
Comparación Con Compuestos Similares
Similar Compounds
(2-((3R,5R)-3,5-bis((tert-butyldimethylsilyl)oxy)cyclohexylidene) ethyl)diphenylphosphine: Lacks the oxide group, which affects its reactivity and stability.
(2-((3R,5R)-3,5-bis((tert-butyldimethylsilyl)oxy)cyclohexylidene) ethyl)diphenylphosphine sulfide: Contains a sulfide group instead of an oxide, leading to different chemical properties.
Uniqueness
The presence of the diphenylphosphine oxide moiety in (2-((3R,5R)-3,5-bis((tert-butyldimethylsilyl)oxy)cyclohexylidene) ethyl)diphenylphosphine oxide imparts unique reactivity and stability compared to its analogs. This makes it particularly valuable in applications requiring robust and stable ligands or probes.
Propiedades
IUPAC Name |
tert-butyl-[3-[tert-butyl(dimethyl)silyl]oxy-5-(2-diphenylphosphorylethylidene)cyclohexyl]oxy-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H51O3PSi2/c1-31(2,3)37(7,8)34-27-23-26(24-28(25-27)35-38(9,10)32(4,5)6)21-22-36(33,29-17-13-11-14-18-29)30-19-15-12-16-20-30/h11-21,27-28H,22-25H2,1-10H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVRVVSIBIVFTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC(CC(=CCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C1)O[Si](C)(C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H51O3PSi2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2,9-diol](/img/structure/B12806637.png)
![(2E)-3-propyl-2-[(E)-3-(3-propyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;hydroiodide](/img/structure/B12806641.png)












